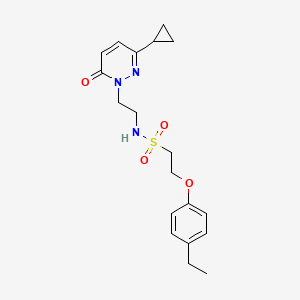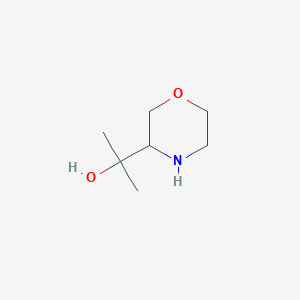
Benzyl diazoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl diazoacetate is an organic compound with the molecular formula C9H8N2O2. It is a diazo compound, characterized by the presence of a diazo group (-N=N-) attached to an acetate moiety. This compound is known for its high reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl diazoacetate can be synthesized through several methods. One common method involves the reaction of benzyl bromoacetate with N,N’-ditosylhydrazine. The process typically involves the following steps :
- Preparation of N,N’-ditosylhydrazine by reacting p-toluenesulfonyl hydrazide with p-toluenesulfonyl chloride in the presence of pyridine.
- Reaction of benzyl bromoacetate with N,N’-ditosylhydrazine in acetonitrile, using sodium hydrogen carbonate as a base, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl diazoacetate undergoes various types of chemical reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.
Carbene Insertion: Insertion into C-H, N-H, O-H, and Si-H bonds.
Cycloaddition: Formation of heterocyclic compounds through [3+2] cycloaddition reactions.
Common Reagents and Conditions:
Catalysts: Transition metals such as rhodium, copper, and iron are commonly used to catalyze reactions involving this compound.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Cyclopropane Derivatives: Formed through cyclopropanation reactions.
Carbene Insertion Products: Various functionalized organic compounds resulting from carbene insertion.
Heterocyclic Compounds: Formed through cycloaddition reactions.
Aplicaciones Científicas De Investigación
Benzyl diazoacetate has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a versatile reagent for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of bioactive heterocycles and carbene insertion products.
Material Science: Utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Investigated for its potential in modifying biomolecules and studying enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of benzyl diazoacetate involves the generation of a reactive carbene intermediate upon the loss of nitrogen gas. This carbene can then insert into various chemical bonds, leading to the formation of new products. The reactivity of the carbene intermediate is influenced by the presence of catalysts, which can enhance the selectivity and efficiency of the reactions .
Comparación Con Compuestos Similares
Ethyl Diazoacetate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl Diazoacetate: Contains a methyl group instead of a benzyl group.
Phenyl Diazoacetate: Contains a phenyl group instead of a benzyl group.
Uniqueness of Benzyl Diazoacetate: this compound is unique due to its benzyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. The benzyl group can also provide additional stability to the diazo compound, making it a preferred choice in certain synthetic applications .
Propiedades
IUPAC Name |
benzyl 2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-6-9(12)13-7-8-4-2-1-3-5-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBKWIFIXPBQGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52267-51-3 |
Source


|
| Record name | 52267-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
![6-Chloro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2969448.png)


![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)

![methyl 2-[(2Z)-2-{[2-(2,4-dichlorophenoxy)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2969458.png)
![N-[(thiophen-2-yl)methyl]-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2969459.png)
![1-{2-Oxabicyclo[2.1.1]hexan-1-yl}ethan-1-amine](/img/structure/B2969460.png)



![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

